Intestopan

Description

Historical Context of Intestopan within Antimicrobial Compound Research

The history of antimicrobial research spans centuries, with early practices involving natural products studyantibiotics.com. The modern era of antibiotics began in the early 20th century with compounds like salvarsan (B10784979) and prontosil, followed notably by penicillin mdpi.com. The mid-20th century saw a "golden era" of antibiotic discovery nih.gov. Within this historical trajectory, compounds like this compound emerged as part of the search for effective agents against microbial infections. This compound is identified as one of several halogenated hydroxyquinoline derivatives that have been discussed in research contexts la.gov. The use of drugs from the 8-hydroxyquinoline (B1678124) group as chemotherapeutics in medicine dates back over 120 years rroij.com.

Academic Significance of 8-Hydroxyquinoline Derivatives in Chemical Biology

8-Hydroxyquinoline (8-HQ) and its derivatives hold significant academic interest in chemical biology due to their diverse biological activities and chemical properties. The core 8-hydroxyquinoline moiety is a bicyclic structure comprising a pyridine (B92270) ring fused to a phenol (B47542) ring, with a hydroxyl group at the 8-position nih.gov. This structure contributes to its unique properties, particularly its ability to chelate metal ions nih.govscispace.com.

The academic significance of 8-HQ derivatives stems from their wide range of observed biological effects, including antimicrobial, antifungal, antiviral, and anticancer activities nih.govnih.govscispace.comnih.gov. Researchers have explored these compounds for potential applications in various fields of medicinal chemistry nih.gov. The metal chelation properties are considered a key aspect of their biological activity, as they can disrupt intracellular metal homeostasis in target organisms mdpi.com. Beyond biological applications, 8-HQ derivatives are also studied for their use as fluorescent chemosensors for metal ions and as electron carriers in organic light-emitting diodes (OLEDs) nih.govscispace.com. The structural versatility of the 8-HQ core allows for synthetic modifications, particularly at the 5- and 7-positions, to explore and potentially enhance biological activity nih.govmdpi.com.

Evolution of Research Paradigms Relevant to this compound and Related Compounds

The study of antimicrobial compounds, including 8-hydroxyquinoline derivatives like this compound, has evolved significantly, moving from initial observations of antimicrobial effects to detailed investigations of their mechanisms of action.

From Early Compound Observations to Mechanistic Inquiry

Historically, the discovery of antimicrobial agents often began with the observation of their ability to inhibit microbial growth studyantibiotics.commdpi.com. Early research focused on identifying compounds with such effects through empirical methods. For 8-hydroxyquinoline derivatives, their antibacterial and antifungal activities were recognized relatively early in the history of chemotherapy rroij.commdpi.com. However, understanding how these compounds exerted their effects became a crucial next step in academic research. The shift towards mechanistic inquiry involves investigating the interactions of these small molecules with biological targets at a cellular and molecular level nih.gov. For 8-hydroxyquinolines, research has delved into understanding the role of metal chelation in their antimicrobial action scispace.commdpi.com. Studies have explored how these compounds might affect bacterial membranes or essential cellular processes by binding to metal ions scispace.commdpi.com. For instance, research on clioquinol (B1669181), an 8-hydroxyquinoline derivative, has investigated its effects on fungal cell walls and cytoplasmic membranes nih.gov.

Integration of Advanced Chemical and Biological Research Methodologies

Modern academic research on antimicrobial compounds, including derivatives of 8-hydroxyquinoline, integrates advanced methodologies from chemistry and biology to gain a deeper understanding of their properties and actions. Techniques such as spectroscopy (e.g., FT-IR, NMR, UV-Vis) and analytical methods are employed for the synthesis and characterization of these compounds and their metal complexes chemmethod.com. Biological assays, such as agar (B569324) well diffusion methods, are used to evaluate antimicrobial activity against specific bacterial and fungal strains chemmethod.com.

Structure

2D Structure

Properties

CAS No. |

8060-82-0 |

|---|---|

Molecular Formula |

C26H16Br4N2O3 |

Molecular Weight |

724 g/mol |

IUPAC Name |

(5,7-dibromo-2-methylquinolin-8-yl) benzoate;5,7-dibromoquinolin-8-ol |

InChI |

InChI=1S/C17H11Br2NO2.C9H5Br2NO/c1-10-7-8-12-13(18)9-14(19)16(15(12)20-10)22-17(21)11-5-3-2-4-6-11;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h2-9H,1H3;1-4,13H |

InChI Key |

JMPIIFYKPXWBPB-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3)Br)Br.C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3)Br)Br.C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 |

Synonyms |

obenzoxaldine - broxyquinoline brobenzoxaldine, broxyquinoline drug combination Enteroquin Intestopan |

Origin of Product |

United States |

Chemical and Structural Aspects of Intestopan S Core Components

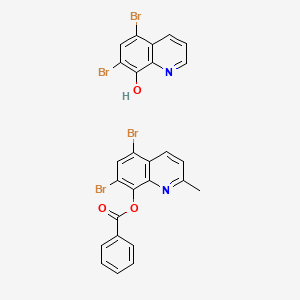

Structural Classification of Intestopan's Active Constituents (Broxaldine and Broxyquinoline)

The active components of this compound, Broxaldine (B1667944) and Broxyquinoline (B1667947), are classified as halogenated derivatives of 8-hydroxyquinoline (B1678124). ncats.ionist.govevitachem.com Broxaldine, also known as brobenzoxaldine, is chemically identified as (5,7-dibromo-2-methylquinolin-8-yl) benzoate (B1203000). evitachem.comnih.gov Broxyquinoline is known as 5,7-dibromo-8-hydroxyquinoline. nist.govwikipedia.org Both molecules share a foundational quinoline (B57606) ring system, specifically the 8-hydroxyquinoline scaffold, which is substituted with two bromine atoms at the 5 and 7 positions.

The 8-Hydroxyquinoline Scaffold as a Foundation for Research Compounds

The 8-hydroxyquinoline (8-HQ) moiety is a significant heterocyclic scaffold in the field of medicinal chemistry. nih.govresearchgate.net This bicyclic compound, consisting of a pyridine (B92270) ring fused to a phenol (B47542), is recognized as a "privileged structure" in drug discovery due to the diverse biological activities exhibited by its derivatives. researchgate.netmdpi.com The versatility of the 8-HQ scaffold allows for extensive synthetic modification, enabling the development of a wide array of compounds for research. researchgate.netstclaircollege.ca

The unique properties of 8-hydroxyquinoline, particularly its ability to form complexes with various metal ions, have drawn considerable attention from medicinal chemists. nih.govresearchgate.net This chelating ability is a key aspect of its function and has been a driving force behind the exploration of its derivatives for various research applications, including the development of potential anti-infective and neuroprotective agents. nih.govnbinno.com The planar structure and reactivity of the 8-HQ core make it a critical building block for creating complex organic molecules for scientific investigation. mdpi.comnbinno.com

Relationship to Other Halogenated Quinoline Derivatives in Academic Studies

Broxaldine and Broxyquinoline belong to the broader class of halogenated quinoline derivatives, which are a subject of extensive academic study. Halogenation, the process of introducing halogen atoms (such as bromine, chlorine, or fluorine) into a molecular structure, is a common strategy in medicinal chemistry to modulate a compound's biological and physicochemical properties. rsc.orgorientjchem.org In quinoline derivatives, the addition of halogens has been shown to enhance activity in various research contexts. nbinno.comorientjchem.org

Academic research has explored a wide range of halogenated quinolines for their potential as antibacterial, antifungal, and anticancer agents. rsc.orgorientjchem.orgnih.gov The presence and position of the halogen substituents on the quinoline ring can significantly influence the molecule's lipophilicity (its ability to dissolve in fats) and, consequently, its cellular uptake and interaction with biological targets. orientjchem.org Studies on compounds like N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine and other halogenated quinoline Schiff bases investigate their potential inhibitory effects on enzymes, highlighting the continued interest in this class of compounds for developing novel therapeutic agents. nih.gov The specific dibromo-substitution pattern seen in Broxaldine and Broxyquinoline is a classic example of how halogenation is utilized to modify the foundational 8-hydroxyquinoline scaffold.

Fundamental Considerations of Molecular Architecture and Potential for Derivatization

The molecular architecture of Broxaldine and Broxyquinoline is centered on the rigid, planar 8-hydroxyquinoline ring system. In Broxyquinoline, a hydroxyl group is present at position 8, while bromine atoms are attached at positions 5 and 7. nist.gov Broxaldine shares this 5,7-dibromo substitution but features a methyl group at the 2-position and a benzoate ester at the 8-position, replacing the hydroxyl group's proton. evitachem.com

The 8-hydroxyquinoline scaffold is highly amenable to derivatization, a process of chemical modification to create new compounds (derivatives). mdpi.comstclaircollege.ca The synthetic versatility of this structure allows for modifications at multiple positions. mdpi.com Standard synthetic routes to the 8-HQ core include the Skraup synthesis and the Friedlander condensation. scispace.com

Once the core is formed, further derivatization is possible. For instance, the hydroxyl group at position 8 can be esterified, as seen in the structure of Broxaldine. evitachem.com The hydrogen atoms on the carbocyclic ring (positions 5, 6, and 7) can be substituted, typically with halogens, nitro groups, or other functional groups. scispace.comnih.gov Advanced techniques like the Suzuki cross-coupling reaction can be employed to introduce new aryl or alkyl groups at specific positions, further expanding the chemical diversity of potential derivatives. scispace.com This potential for derivatization makes the 8-hydroxyquinoline scaffold a continuing focus of research for the synthesis of novel compounds with tailored properties. nih.gov

Table 1: Chemical Properties of Broxaldine This table is interactive. You can sort and filter the data.

| Property | Value |

| IUPAC Name | (5,7-dibromo-2-methylquinolin-8-yl) benzoate |

| Molecular Formula | C17H11Br2NO2 |

| Molecular Weight | 421.1 g/mol |

| CAS Number | 3684-46-6 |

| SMILES | CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3)Br)Br |

| InChI Key | IJTPLVAAROHGGB-UHFFFAOYSA-N |

Table 2: Chemical Properties of Broxyquinoline This table is interactive. You can sort and filter the data.

| Property | Value |

| IUPAC Name | 5,7-Dibromoquinolin-8-ol |

| Molecular Formula | C9H5Br2NO |

| Molecular Weight | 302.95 g/mol |

| CAS Number | 521-74-4 |

| SMILES | C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 |

| InChI Key | ZDASUJMDVPTNTF-UHFFFAOYSA-N |

Mechanistic Investigations of Intestopan and Its Analogues at the Molecular and Cellular Level

Antibacterial and Antiprotozoal Modalities of Action

Intestopan, a compound containing broxyquinoline (B1667947) and broxaldine (B1667944), exhibits a broad spectrum of antimicrobial activity through multifaceted mechanisms at the cellular and molecular levels. Its efficacy stems from its ability to disrupt essential life processes in pathogenic bacteria and protozoa. The following sections delve into the specific modalities of action that have been investigated.

Cellular and Molecular Targets in Pathogenic Microorganisms

The antibacterial effects of the active components of this compound, primarily broxyquinoline, are directed at several key cellular and molecular targets within pathogenic microorganisms. These interactions ultimately lead to the inhibition of bacterial growth and, in some cases, cell death.

A crucial initial step in many bacterial infections is the adhesion of pathogenic bacteria to the host's cells. This process is often mediated by specific molecules on the bacterial surface, known as adhesins, which bind to receptors on host tissues. While direct studies on broxyquinoline's anti-adhesion properties are not extensively detailed in the available literature, its known mechanisms of action suggest a potential role in disrupting this critical interaction. Alterations to the bacterial cell surface, a known consequence of some antimicrobial agents, can lead to a decrease in the pathogen's ability to attach to host cells. By interfering with the synthesis or proper folding of proteins that constitute bacterial adhesins, such as fimbriae or pili, the initiation of infection can be effectively hampered. This anti-adhesion strategy represents a significant therapeutic approach as it targets bacterial virulence without directly selecting for resistance related to cell viability.

Many pathogenic bacteria produce and secrete exotoxins, which are proteins that can cause significant damage to the host tissues and contribute to the severity of an infection. The inactivation of these toxins is a key strategy in antimicrobial therapy. Some antimicrobial compounds can interact directly with exotoxins, altering their structure and rendering them non-functional. Another proposed mechanism for toxin inactivation involves the chelation of metal ions that may be essential for the toxin's stability or enzymatic activity. While specific studies detailing the direct inactivation of bacterial exotoxins by broxyquinoline are limited, its known ability to chelate metal ions could theoretically contribute to the neutralization of certain metalloprotein exotoxins.

The antimicrobial action of broxyquinoline can be categorized as both bacteriostatic, inhibiting bacterial growth, and bactericidal, directly killing the bacteria. These effects are achieved through a multi-pronged attack on the bacterial cell.

One of the primary mechanisms is the disruption of the bacterial cell membrane. This leads to an increase in membrane permeability, causing the leakage of essential intracellular components and ultimately resulting in cell death. Furthermore, broxyquinoline is known to chelate essential metal ions. These ions are crucial cofactors for many bacterial enzymes involved in metabolic processes. By sequestering these metal ions, broxyquinoline effectively inhibits these vital metabolic pathways, leading to a bacteriostatic effect. There is also evidence to suggest that broxyquinoline may interfere with bacterial DNA replication, further contributing to its antibacterial activity.

| Bacteriostatic and Bactericidal Mechanisms of Broxyquinoline | Description |

| Cell Membrane Disruption | Increases the permeability of the bacterial cell membrane, leading to the leakage of essential cellular contents and cell death. |

| Chelation of Essential Metal Ions | Binds to metal ions that are necessary for the function of key bacterial enzymes, thereby inhibiting metabolic processes. |

| Inhibition of DNA Replication | May interfere with the processes of bacterial DNA synthesis, preventing the replication and proliferation of the bacteria. |

Antiprotozoal Effects and Parasitic Cell Biology Disruption

In addition to its antibacterial properties, this compound is also effective against certain protozoan parasites. The active components disrupt the cellular biology of these organisms through various mechanisms, leading to the inhibition of their growth and survival.

Recent research has shed light on the specific antiprotozoal mechanisms of broxaldine, a component of this compound, against the parasite Toxoplasma gondii. A study demonstrated that broxaldine exhibits significant anti-T. gondii activity both in vitro and in vivo. nih.gov The investigation revealed that broxaldine treatment leads to several detrimental effects on the parasite's cellular functions. nih.gov

One of the key findings was the induction of autophagy in T. gondii. nih.gov Autophagy is a cellular process of self-degradation of cellular components, and its dysregulation can be lethal to the organism. Furthermore, broxaldine was found to cause mitochondrial swelling and a decrease in the mitochondrial membrane potential, indicating mitochondrial dysfunction. nih.gov This disruption of mitochondrial function leads to a significant decrease in ATP levels, the primary energy currency of the cell. nih.gov The study also observed an increase in neutral lipids within the parasite. nih.gov These combined effects—autophagy induction, mitochondrial dysfunction, and energy depletion—ultimately disrupt the lytic cycle of T. gondii and reduce the parasite load. nih.gov

| Effects of Broxaldine on Toxoplasma gondii | Observed Outcome | Reference |

| Autophagy | Enhanced autophagy was observed in T. gondii treated with broxaldine. | nih.gov |

| Mitochondrial Function | Broxaldine treatment resulted in mitochondrial swelling and a decreased mitochondrial membrane potential. | nih.gov |

| ATP Levels | A significant decrease in ATP levels was recorded in the parasites following exposure to broxaldine. | nih.gov |

| Neutral Lipids | An increase in neutral lipids was noted within the T. gondii cells. | nih.gov |

| Parasite Proliferation | Broxaldine disrupted the lytic cycle and reduced the parasite load. | nih.gov |

Host-Targeted Molecular Interactions

Beyond their direct antimicrobial effects, the components of this compound have been shown to interact with specific host cell receptors and pathways, suggesting a more complex mechanism of action that involves modulation of the host's physiological responses.

Recent groundbreaking research has identified broxyquinoline as a novel antagonist of the Histamine (B1213489) H2 receptor (HRH2). researchgate.netnih.govresearchgate.net This discovery places broxyquinoline in a class of drugs that can modulate gastric acid secretion and other histamine-mediated pathways.

Utilizing a yeast-based sensor for human HRH2, a screen of an anti-infection chemical library identified broxyquinoline as a blocker of this receptor. researchgate.netnih.govresearchgate.net Subsequent molecular docking simulations have provided insights into the binding mechanism. These studies suggest that broxyquinoline binds to the orthosteric site of the HRH2 receptor, the same site where histamine binds. researchgate.netnih.gov

The docking models indicate that the 8-hydroxyquinoline (B1678124) scaffold of broxyquinoline is crucial for its interaction with the receptor. Specifically, the hydroxyl group is predicted to form electrostatic interactions with Thr190, while the protonated nitrogen in the quinoline (B57606) ring interacts with Asp186. researchgate.net This binding mode is distinct from that of the native ligand, histamine, which interacts with Asp98. researchgate.net These findings suggest that broxyquinoline acts as a competitive antagonist at the HRH2 receptor. researchgate.netnih.govresearchgate.net

| Compound | Key Interacting Residues | Nature of Interaction |

|---|---|---|

| Broxyquinoline | Thr190, Asp186 | Electrostatic Interactions |

| Histamine (Native Ligand) | Asp98 | Electrostatic Interaction |

The antagonism of the HRH2 receptor by broxyquinoline has direct implications for the modulation of host cellular pathways, most notably gastric acid secretion. researchgate.netnih.govresearchgate.net The HRH2 receptor is predominantly found on parietal cells in the stomach lining, and its activation by histamine is a key step in the stimulation of gastric acid production. By blocking this receptor, broxyquinoline can theoretically reduce the secretion of gastric acid.

This finding suggests that part of the therapeutic effect of this compound in certain gastrointestinal disorders may be attributed to a reduction in gastric acidity, in addition to its antimicrobial properties. This dual mechanism of action, targeting both the pathogen and a host response, represents a significant development in the understanding of how this compound exerts its clinical effects.

In addition to the host-targeted activity of broxyquinoline, its partner compound in this compound, broxaldine, has been identified as an inducer of Heme Oxygenase-1 (HO-1) expression. nih.gov HO-1 is a critical enzyme with potent antioxidant and anti-inflammatory properties.

Through cell-based high-throughput screening, broxaldine was confirmed to induce HO-1 protein expression. nih.gov Further experiments in HEK293 cells demonstrated a dose-dependent induction of endogenous HO-1 by broxaldine. nih.gov The induction of HO-1 by broxaldine suggests a mechanism by which this compound may contribute to the resolution of inflammation and protection against cellular stress in the gastrointestinal tract.

| Cell Line | Compound | Observed Effect |

|---|---|---|

| HEK293 | Broxaldine | Dose-dependent induction of endogenous HO-1 |

Histamine Receptor 2 (HRH2) Antagonism by Broxyquinoline and Related Structures

Specificity Towards Microbial Flora in Preclinical Intestinal Models

The impact of antimicrobial agents on the delicate balance of the intestinal microbiota is a critical consideration. While specific preclinical studies on the effects of this compound or its individual components on the gut flora within intestinal models are limited, research on related compounds provides some insight.

A study investigating the effects of 8-hydroxyquinoline, the core structure of broxyquinoline, demonstrated a selective inhibitory effect. It was found to be more potent against certain pathogenic bacteria, such as Clostridium difficile, while having a lower impact on beneficial bacteria like bifidobacteria. researchgate.net Another study on a combination of different quinoline derivatives found that they caused practically no change in the composition of normal anaerobic and aerobic intestinal bacteria in healthy subjects. nih.gov

These findings suggest that some quinoline compounds may possess a degree of specificity, targeting pathogenic microbes while sparing the commensal flora. However, without direct preclinical studies using intestinal models, the precise impact of broxyquinoline and broxaldine on the complex ecosystem of the gut microbiota remains an area for further investigation.

Preclinical Methodologies and Research Paradigms for Intestopan Investigation

In Vitro Experimental Models for Mechanistic Elucidation

In vitro models serve as fundamental tools in preclinical research, allowing for controlled environments to investigate the direct effects of compounds on biological systems. For Intestopan and its components, these models have been crucial in assessing antiparasitic, antifungal, and antibacterial activities, as well as exploring specific cellular pathways influenced by the compounds.

Cell Line-Based Assays for Biological Activity Assessment

Cell line-based assays are widely used for initial screening and detailed investigation of a compound's biological effects. They offer a reproducible and scalable platform to assess various parameters, including cell viability, growth inhibition, and interactions with microbial pathogens. mdpi.com

Studies on the components of this compound have utilized cell line-based assays to evaluate their ability to inhibit the growth of various microorganisms and parasites. For instance, Broxaldine (B1667944) has been investigated for its activity against Toxoplasma gondii. In vitro studies using host cell lines, such as human foreskin fibroblasts (HFF) or Vero cells, infected with T. gondii tachyzoites, have shown that Broxaldine can inhibit parasite growth. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov Research has demonstrated that at a concentration of 4 μg/mL, the invasion rate of tachyzoites in the Broxaldine-treated group was significantly reduced compared to the control group, and the proliferation rate of tachyzoites in host cells was also markedly decreased. researchgate.netresearchgate.netnih.gov

Broxyquinoline (B1667947) has also demonstrated growth inhibitory effects on Cryptosporidium parvum in vitro. A study employing a fluorescence assay to identify inhibitors of parasite fatty acyl-CoA binding protein (CpACBP1) found that Broxyquinoline inhibited C. parvum growth in vitro with an IC50 value of 64.9 μM. nih.govoup.com

These studies highlight the use of cell-based assays to quantify the inhibitory potential of this compound's components against specific pathogens.

While specific studies detailing the inhibition of microbial adhesion by this compound or its direct components (Broxyquinoline and Broxaldine) in cell cultures were not prominently found in the search results, research on related compounds provides insight into this type of assay. For example, nitroxoline, a related 8-hydroxyquinoline (B1678124) derivative, has been shown to inhibit bacterial adherence to epithelial cells from human bladder mucosa in vitro. nih.gov Such assays typically involve incubating host cells with the compound and the microorganism and then quantifying the number of adherent bacteria using techniques like microscopy or viable plate counts. This methodology could potentially be applied to investigate if this compound or its components possess similar anti-adhesion properties against relevant pathogens in the context of intestinal infections.

Advanced 3D Cell Culture and Organ-on-a-Chip Systems

Advanced in vitro models, including 3D cell cultures and organ-on-a-chip systems, are increasingly being utilized in preclinical research to better mimic the complexity of in vivo biological microenvironments. mdpi.comnih.govnih.govnih.gov These systems offer advantages over traditional 2D cell cultures by providing more physiologically relevant cellular interactions, tissue architecture, and microenvironmental cues. mdpi.comnih.govnih.gov

3D cell culture models, such as spheroids or organoids, and organ-on-a-chip systems aim to recapitulate the structural and functional aspects of native tissues and organs. mdpi.comnih.govnih.gov This enhanced complexity can lead to more predictive outcomes regarding a compound's efficacy and mechanism of action compared to 2D models. mdpi.comnih.govnih.gov For evaluating compounds like those in this compound, particularly in the context of intestinal activity, advanced models like gut-on-a-chip could potentially provide a more accurate representation of the intestinal microenvironment, including the presence of epithelial cells, immune cells, and even the gut microbiota under physiological flow conditions. mdpi.com While specific applications of these advanced models for this compound or its components were not detailed in the provided search results, the general utility of these systems in mimicking complex biological microenvironments for drug evaluation is well-established in preclinical research. mdpi.comnih.govnih.gov

High-throughput screening (HTS) is a powerful approach used in drug discovery to rapidly screen large libraries of compounds for desired biological activities. mdpi.comresearchgate.netnih.govjkchemical.com HTS typically involves miniaturized assays and automated systems to test thousands of compounds efficiently. mdpi.com Cell-based assays are frequently adapted for HTS to identify compounds that modulate specific cellular processes or inhibit the growth of pathogens. mdpi.comresearchgate.netnih.gov

Broxaldine, a component of this compound, was identified as a candidate small-molecule inducer of Heme Oxygenase-1 (HO-1) through cell-based high-throughput screening. researchgate.netresearchgate.net This screening utilized stable cell lines containing a luciferase reporter construct driven by the human HO-1 promoter/enhancer. researchgate.net The HTS process involved initial screening for compounds activating the reporter and counter screens to eliminate false positives, demonstrating the application of HTS in identifying the biological activity of this compound's components. researchgate.net HTS allows for the rapid initial assessment of compound libraries, and promising hits can then be subjected to more detailed investigation using other in vitro and preclinical models. mdpi.comnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Broxyquinoline | 2453 |

| Broxaldine | 77262 |

Data Table Example: In Vitro Growth Inhibition of Toxoplasma gondii by Broxaldine

| Broxaldine Concentration (μg/mL) | Tachyzoite Invasion Rate (% of Control) | Tachyzoite Proliferation Rate (% of Control in Host Cells) |

| Control | 100 | 100 |

| 4 | 14.31 | 1.23 |

Biochemical and Biophysical Assays for Target Engagement

Biochemical and biophysical studies aim to elucidate the direct interactions between a compound and its potential biological targets, such as proteins or enzymes.

While specific studies on the protein-ligand binding kinetics of Broxaldine or Broxyquinoline with targets like Fatty Acyl-CoA Binding Proteins were not detailed in the search results, research on related hydroxyquinolines provides insight into the types of interactions investigated within this class of compounds. Clioquinol (B1669181), for instance, has been identified as a metal ionophore capable of binding divalent metal ions such as copper and zinc with high affinity. nih.govebi.ac.ukportlandpress.comresearchgate.net This metal binding ability is relevant to target engagement as these metals often serve as cofactors for various proteins and enzymes. Studies have shown that the binding of copper to clioquinol is required for the transport of the copper complex into cells and subsequent biological activities, such as proteasome inhibition. ebi.ac.ukportlandpress.com Diiodohydroxyquinoline is also known to act by chelating ferrous ions, which are essential for the metabolism of certain protozoa. newdrugapprovals.orgwikipedia.orgpatsnap.com While not direct protein-ligand binding kinetics in the classical sense, these chelation studies highlight the interaction of these compounds with metal ions crucial for protein function.

Enzyme inhibition studies are critical for identifying and characterizing the molecular targets of a compound. Research on hydroxyquinolines has revealed their ability to inhibit various enzymes. Clioquinol has been reported to inhibit certain enzymes involved in DNA replication. wikipedia.orgwikidoc.orgquimicaalkano.com More specifically, clioquinol has been shown to inhibit the activity of Class I and Class IIa histone deacetylases (HDACs) in cell-free assays. nih.gov Computer modeling analysis suggested that clioquinol can fit into the zinc-centered active pocket of HDACs, forming coordinate bonds with the zinc ion and a hydrogen bond with an amino acid residue (Asp-267). nih.gov Furthermore, clioquinol has been demonstrated to inhibit the chymotrypsin-like activity of the proteasome. ebi.ac.ukportlandpress.com Recent studies have also indicated that clioquinol can inhibit the exopeptidase activity of recombinant human angiotensin-converting enzyme 2 (rhACE2) and interfere with the binding between rhACE2 and the SARS-CoV-2 Spike protein in vitro. tsu.eduresearchgate.net Diiodohydroxyquinoline is understood to inhibit enzymes critical for the energy production and metabolic pathways of protozoa through metal chelation. patsnap.com Chlorquinaldol, another related compound, is also known as a chelator of metal ions that function as critical enzyme cofactors, although its primary mechanism may not be solely dependent on chelation. nih.govdrugbank.compatsnap.com These studies collectively demonstrate that compounds related to this compound can engage with and inhibit key enzymatic targets.

In Vivo Animal Models for Biological Effect Evaluation

In vivo studies using animal models are essential for evaluating the biological effects of compounds in a complex living system.

Mammalian models, including murine models, have been utilized to investigate the efficacy of hydroxyquinolines against infectious agents. Clioquinol was historically used in institutionalized individuals for the prophylaxis and therapy of infections caused by Shigella and Entamoeba histolytica. wikipedia.orgwikidoc.org Diiodohydroxyquinoline is recognized as an amebicide effective against Entamoeba histolytica, particularly for infections localized in the lumen of the intestine, and has been considered a treatment option for asymptomatic or moderate forms of amoebiasis. newdrugapprovals.orgwikipedia.orgpatsnap.comwikipedia.org Broxaldine, a component of this compound, has demonstrated inhibition of Clostridium difficile and exhibits antifungal effects. medchemexpress.commedchemexpress.com While not a traditional infection model in the same context, studies exposing Toxoplasma gondii to Broxaldine have been conducted using Vero cells, a mammalian cell line, to investigate the compound's influence on the parasite within a host cell environment. mdpi.com

Beyond direct antimicrobial effects, the activity of hydroxyquinolines in more complex biological systems has been explored. Clioquinol has been investigated in mouse models of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's. wikipedia.orgwikidoc.org In a transgenic mouse model of Alzheimer's disease (TgCRND8), chronic treatment with clioquinol was assessed for its effect on amyloid-beta burden and working memory impairment. nih.govresearchgate.net The results indicated a reduction in amyloid-beta burden and an improvement in working memory in the treated mice. nih.govresearchgate.net This suggests activity in modulating disease-relevant processes within the complex environment of the mammalian brain. Research on Broxaldine's effects on T. gondii within Vero cells also represents an assessment in a complex biological system, examining changes in the expression of genes related to parasite metabolism and function in the presence of the compound. mdpi.com

While detailed pharmacodynamic modeling specifically for this compound or its components (Broxaldine, Broxyquinoline) focusing on the modulation of molecular targets in preclinical species was not extensively found in the search results, the mechanistic studies described earlier provide a basis for such modeling. The inhibition of enzymes like HDACs or ACE2 by related compounds like clioquinol nih.govtsu.eduresearchgate.net, the chelation of essential metal ions ebi.ac.ukportlandpress.comresearchgate.netnewdrugapprovals.orgwikipedia.orgpatsnap.compatsnap.com, and the interference with microbial metabolic processes ontosight.aipatsnap.com represent molecular target modulations that could be investigated through pharmacodynamic modeling in relevant preclinical infection or disease models. The study on Broxaldine's influence on gene expression in T. gondii within Vero cells mdpi.com provides data on molecular effects, which could contribute to understanding the pharmacodynamic profile of Broxaldine at a molecular level in a biological system.

Analytical Techniques for Research on Intestopan

Chromatographic Methodologies for Compound Separation and Quantification

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds like Intestopan, enabling the separation of its components from complex matrices for subsequent quantification and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound's active ingredients, broxyquinoline (B1667947) and brobenzoxaldine. The separation is typically achieved on a reverse-phase column, such as a C18 column.

For the analysis of compounds structurally similar to broxyquinoline, such as other halogenated 8-hydroxyquinolines, a mobile phase consisting of a mixture of methanol (B129727) and water, with the pH adjusted using an acid like orthophosphoric acid, has been effectively used. A common mobile phase composition is a 60:40 (v/v) mixture of water and methanol, with the pH adjusted to 3.6. The separation is carried out at a flow rate of 0.7 mL/min, and detection is typically performed using a UV detector set at 220 nm. These conditions allow for the effective separation and quantification of the individual components.

| Parameter | Value |

| Column | Reverse-phase C18 |

| Mobile Phase | Water:Methanol (60:40, v/v), pH 3.6 with H₃PO₄ |

| Flow Rate | 0.7 mL/min |

| Detection | UV at 220 nm |

| Compound | Broxyquinoline (and related compounds) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound's components, a derivatization step may be necessary to increase their volatility. The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

The mass spectrum of broxyquinoline (5,7-dibromo-8-hydroxyquinoline) shows a characteristic molecular ion peak and several fragment ions. The presence of two bromine atoms results in a distinctive isotopic pattern for the molecular ion and bromine-containing fragments.

GC-MS Data for Broxyquinoline

| m/z | Interpretation |

|---|---|

| 305 | [M+2H]⁺ (with ⁸¹Br₂) |

| 303 | [M+2H]⁺ (with ⁷⁹Br⁸¹Br) |

| 301 | [M]⁺ (with ⁷⁹Br₂) |

The mass spectrum of brobenzoxaldine (5,7-dibromo-2-methyl-8-benzoyloxyquinaldine) also exhibits characteristic peaks that aid in its identification.

GC-MS Data for Brobenzoxaldine

| m/z | Interpretation |

|---|---|

| 106 | Fragment ion |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high sensitivity and selectivity for the analysis of pharmaceutical compounds in complex matrices. researchgate.net These techniques are particularly useful for the quantification of broxyquinoline and brobenzoxaldine at low concentrations. researchgate.net

In a typical LC-MS/MS method for the analysis of halogenated 8-hydroxyquinoline (B1678124) analogs, a C18 column is used for chromatographic separation with a gradient elution using a mobile phase containing acetonitrile (B52724) and water with a modifier like formic acid. researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which involves monitoring specific precursor ion to product ion transitions. nih.gov

For a related compound, 7-bromo-5-chloroquinolin-8-ol, the transition [M+H]⁺ m/z 257.919 → m/z 151.005 was used for quantification. researchgate.net A similar approach can be applied to broxyquinoline, selecting appropriate precursor and product ions based on its mass spectrum.

| Parameter | Value |

| Technique | LC-MS/MS |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Broxyquinoline) | [M+H]⁺ |

| Product Ion (Broxyquinoline) | To be determined from fragmentation studies |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound's components, providing detailed information about their molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize broxyquinoline and brobenzoxaldine.

For 5,7-dibromo-8-hydroxyquinoline (broxyquinoline), the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons. researchgate.net The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data for Broxyquinoline in DMSO-d₆ researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.98 | dd | J₂₃ = 17.43 |

| H-4 | 8.46 | dd | J₄₂ = 17.82 |

| H-6 | 7.85 | s | - |

| H-3 | 7.77 | dd | J₃₂ = 1.62 |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For quinoline (B57606) derivatives, the chemical shifts of the carbon atoms are well-documented and can be used to assign the signals in the spectrum of broxyquinoline.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. The IR and Raman spectra of broxyquinoline have been studied, and the vibrational frequencies have been assigned to specific molecular vibrations. nih.gov

The IR spectrum of 8-hydroxyquinoline, a related compound, shows characteristic absorption bands for the O-H stretching, C=C and C=N stretching of the quinoline ring, and C-H bending vibrations. nih.gov For 5,7-dibromo-8-hydroxyquinoline, the presence of bromine atoms influences the vibrational frequencies. Theoretical calculations using Density Functional Theory (DFT) have been employed to aid in the assignment of the observed IR and Raman bands. nih.gov

Key Vibrational Modes for Quinoline Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch | 3400-3200 |

| C-H stretch (aromatic) | 3100-3000 |

| C=C/C=N ring stretch | 1600-1450 |

| C-H in-plane bend | 1300-1000 |

| C-H out-of-plane bend | 900-675 |

These analytical techniques, when used in concert, provide a comprehensive characterization of the chemical compound this compound, ensuring the quality, and integrity of this pharmaceutical product.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile analytical technique used for the quantitative determination of substances that absorb light in the UV and visible regions of the electromagnetic spectrum. The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

In the analysis of 8-hydroxyquinoline derivatives, such as the this compound component broxyquinoline (5,7-dibromo-8-hydroxyquinoline), UV-Vis spectrophotometry serves as a straightforward and rapid method for quantification. The conjugated π-electron system of the quinoline ring structure is responsible for its characteristic UV absorption. Studies on halogenated 8-hydroxyquinolines demonstrate their distinct absorption spectra, which can be utilized for their determination in various samples. researchgate.net For instance, research on 5,7-dibromo-8-hydroxyquinoline (Br2-HQH) in solution has been conducted to investigate its electronic absorption properties. hw.ac.uk The wavelength of maximum absorbance (λmax) is a key parameter determined in such analyses. The specificity of the method can be enhanced by using derivative spectrophotometry, which can help resolve overlapping spectral bands from different components in a mixture. researchgate.net

| Compound/Derivative Class | Solvent/Medium | Typical λmax (nm) | Analytical Application |

|---|---|---|---|

| 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline) | DMSO | ca. 400 (for Ga(III) complex) | Quantification, Complexation Studies |

| Halogenated 8-hydroxyquinolines (general) | Methanol-Acetonitrile | 282 - 287 (for Pd(II) complexes) | Quantification in bulk and dosage forms |

| 2-hydroxyquinoline | Aqueous Buffer | 289 (isosbestic point), 326 | Simultaneous quantification with quinoline |

Advanced Techniques for Structural Elucidation and Purity Assessment in Research Batches

For comprehensive characterization of research compounds, more advanced techniques are required to confirm the molecular structure, solid-state properties, and the profile of any impurities present.

X-ray Diffraction (XRD) is a powerful, non-destructive technique for analyzing the solid-state characteristics of a material. It is fundamental in pharmaceutical research for identifying the crystalline structure of an API. nih.gov Different solid forms of a drug, known as polymorphs, can have different physical properties, including solubility and stability, which can impact bioavailability.

Mass Spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic compounds. libretexts.org The technique involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

For the components of this compound, MS provides definitive confirmation of their molecular identity. Broxyquinoline (C₉H₅Br₂NO) has a monoisotopic molecular weight of approximately 300.87 Daltons. ebi.ac.uk A key feature in the mass spectrum of broxyquinoline is the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1, which is a clear indicator of a dibrominated compound.

In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion. nih.gov By inducing fragmentation and analyzing the resulting fragment ions, researchers can piece together the molecule's structure. The fragmentation of the quinoline skeleton typically involves characteristic losses of small neutral molecules or radicals, providing structural confirmation. nih.govnih.gov

| Compound | Molecular Formula | Molecular Weight (Monoisotopic) | Expected Key MS Observations |

|---|---|---|---|

| Broxyquinoline | C₉H₅Br₂NO | 300.87 Da | Molecular ion cluster at m/z ~301, 303, 305 (1:2:1 ratio). Fragments corresponding to loss of Br, HBr, CO. |

| Brobenzoxaldine | C₁₄H₉Br₂NO₂ | 396.90 Da | Molecular ion cluster at m/z ~397, 399, 401 (1:2:1 ratio). Fragmentation would involve cleavage of the ester and oxazine (B8389632) rings. |

Impurity profiling is the process of detecting, identifying, and quantifying impurities in a drug substance. medwinpublishers.com Regulatory agencies like the International Council for Harmonisation (ICH) have strict guidelines regarding the control of impurities in pharmaceuticals, as they can affect the safety and efficacy of the final product. nih.govresearchgate.net

For this compound, the integrity of research batches of its components, broxyquinoline and brobenzoxaldine, must be rigorously assessed. Impurities can originate from various sources, including the synthesis process (e.g., residual starting materials, intermediates, by-products) or degradation of the API upon storage. nih.gov

Potential synthesis-related impurities for broxyquinoline could include 8-hydroxyquinoline (the starting material), incompletely brominated species (e.g., 5-bromo-8-hydroxyquinoline or 7-bromo-8-hydroxyquinoline), or over-brominated products. Degradation impurities could arise from hydrolysis or oxidation.

Modern impurity profiling relies heavily on hyphenated chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). nih.gov HPLC separates the impurities from the main compound, while MS provides the molecular weight and structural information needed for their identification.

| Potential Impurity in Broxyquinoline | Potential Source | Primary Analytical Technique for Detection |

|---|---|---|

| 8-Hydroxyquinoline | Unreacted starting material | HPLC-UV, LC-MS |

| 5-Bromo-8-hydroxyquinoline | Synthesis by-product (incomplete reaction) | HPLC-UV, LC-MS |

| 7-Bromo-8-hydroxyquinoline | Synthesis by-product (incomplete reaction) | HPLC-UV, LC-MS |

| Oxidation Products | Degradation | LC-MS/MS |

Emerging Research Directions and Future Perspectives for Intestopan

Computational Approaches in Intestopan Research

Modern computational tools are providing unprecedented insights into the mechanisms of action and potential applications of this compound and its derivatives. In silico modeling and machine learning are at the forefront of this revolution, accelerating the pace of discovery.

In Silico Modeling for Drug-Target Interaction Prediction

Computational modeling, particularly molecular docking, has been instrumental in identifying new potential targets for the components of this compound. For instance, in silico studies have investigated the interaction of broxyquinoline (B1667947), a key ingredient in this compound, with the Histamine (B1213489) H2 (HRH2) receptor. These models predict that broxyquinoline can bind to the histamine binding pocket of the HRH2 receptor, suggesting a potential role as a competitive antagonist. This interaction is stabilized by electrostatic interactions with key residues such as Asp98 and Tyr250. Such predictive models are invaluable for understanding how the compound might exert its effects at a molecular level and for guiding further experimental validation.

| Compound | Receptor | Predicted Binding Site | Key Interacting Residues | Potential Effect |

|---|---|---|---|---|

| Broxyquinoline | Histamine H2 (HRH2) | Histamine Binding Pocket | Asp98, Tyr250 | Competitive Antagonism |

Machine Learning and Artificial Intelligence in Compound Design and Screening

Machine learning and artificial intelligence (AI) are poised to transform the design and screening of novel compounds related to this compound. While specific applications of AI in the design of this compound are not yet widely documented, the principles are being applied to similar quinoline-based compounds. High-throughput screening (HTS) of chemical libraries, a process that generates vast amounts of data, can be significantly enhanced by machine learning algorithms. semanticscholar.org These algorithms can identify patterns and predict the biological activity of new derivatives, thereby prioritizing compounds for synthesis and testing. For example, a screening of a 403-member anti-infection chemical library led to the identification of several 8-hydroxyquinoline (B1678124) compounds, including broxyquinoline, as potential HRH2 blockers. semanticscholar.orgmedchemexpress.com This data-rich approach, when coupled with AI, can accelerate the discovery of new therapeutic applications for this compound and its analogues.

Exploration of Novel Biological Targets and Pathways for this compound and its Analogues

Research into this compound and its analogues is expanding beyond its traditional use as an antiprotozoal agent. wikipedia.org Scientists are actively exploring new biological targets and pathways to uncover its full therapeutic potential.

One of the most significant recent findings is the identification of the Histamine H2 receptor as a novel target for broxyquinoline. semanticscholar.orgmedchemexpress.com This discovery opens up the possibility of repurposing this compound or its components for conditions related to gastric acid secretion.

Furthermore, broxyquinoline has been identified as an inhibitor of CpACBP1, a fatty acyl-CoA binding protein in Cryptosporidium parvum, which is crucial for the parasite's growth. medchemexpress.com This finding provides a more specific mechanism for its known antiparasitic activity. The 8-hydroxyquinoline scaffold, which is the core structure of broxyquinoline, is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. rsc.orgnih.gov This has spurred the synthesis and evaluation of numerous analogues for various activities, including antimicrobial and anticancer effects. nih.govmdpi.commdpi.com The exploration of these analogues against different biological targets is a promising avenue for future drug discovery.

Interdisciplinary Research Integrating Chemical Biology and Pharmacology

The study of this compound and its derivatives is increasingly benefiting from an interdisciplinary approach that combines chemical biology and pharmacology. This synergy allows for a comprehensive understanding of how chemical structure relates to biological function.

Researchers are synthesizing new derivatives of the 8-hydroxyquinoline scaffold and systematically evaluating their pharmacological properties. nih.govmdpi.com This process involves not only the chemical synthesis of novel molecules but also their detailed biological characterization, including the determination of their efficacy and mechanism of action. Structure-activity relationship (SAR) studies are a cornerstone of this interdisciplinary approach, providing insights into how modifications to the chemical structure affect the compound's interaction with biological targets. mdpi.com For example, the substitution pattern on the quinoline (B57606) ring has been shown to significantly influence the antibacterial activity of these compounds. mdpi.com This integrated approach is essential for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Sustainable Synthesis and Green Chemistry Principles in this compound Production for Research

In line with the growing emphasis on environmental responsibility in scientific research, efforts are being made to apply the principles of green chemistry to the synthesis of quinoline derivatives, including those related to this compound. nih.govresearchgate.net The goal is to develop more sustainable and environmentally friendly methods for producing these compounds for research purposes.

Traditional methods for synthesizing quinolines often involve the use of hazardous reagents, high temperatures, and organic solvents, leading to significant waste generation. nih.govresearchgate.net Green chemistry approaches aim to mitigate these issues by:

Using Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives. nih.gov

Employing Alternative Energy Sources: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. researchgate.net

Developing One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel, which minimizes waste and improves efficiency. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.